molecular formula C18H18ClN3O2 B2898674 N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1101206-20-5

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No. B2898674
CAS RN: 1101206-20-5
M. Wt: 343.81
InChI Key: UMTHFSOMTDDCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has been extensively used in scientific research to study the JAK/STAT signaling pathway. This pathway is involved in the regulation of various cellular processes, including immune response, inflammation, and cancer. N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide inhibits the activity of JAK2, a member of the JAK family of tyrosine kinases, and prevents the phosphorylation of STAT3, a transcription factor that plays a key role in the JAK/STAT pathway. This inhibition leads to the suppression of downstream signaling events, resulting in the modulation of various cellular processes.

Advantages and Limitations for Lab Experiments

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for JAK2. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has some limitations for lab experiments. It has been reported to have off-target effects, which can lead to the inhibition of other kinases. Additionally, its efficacy can be affected by the concentration of ATP in the cell, which can vary depending on experimental conditions.

Future Directions

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several potential future directions for scientific research. It can be used to study the role of JAK/STAT signaling in various cellular processes, including cancer, inflammation, and immune response. Additionally, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be used in combination with other inhibitors to study the synergistic effects of multiple signaling pathways. Furthermore, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be modified to improve its specificity and reduce its off-target effects, leading to the development of more effective inhibitors for JAK/STAT signaling.

Synthesis Methods

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-chloro-N-ethyl-2-pyridin-2-yl-acetamide. This intermediate is then reacted with phthalic anhydride to form N-ethyl-2-(3-chlorophenyl)indole-2,3-dicarboximide, which is finally converted to N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide by reacting it with hydrazine hydrate.

properties

IUPAC Name

1-N-(3-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-10-12-6-3-4-9-15(12)22(16)18(24)21-14-8-5-7-13(19)11-14/h3-9,11,16H,2,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTHFSOMTDDCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

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